molecular formula C10H9FO B1313796 Cyclopropyl 3-fluorophenyl ketone CAS No. 77972-82-8

Cyclopropyl 3-fluorophenyl ketone

Cat. No.: B1313796
CAS No.: 77972-82-8
M. Wt: 164.18 g/mol
InChI Key: AUPNNIFXPWYLBS-UHFFFAOYSA-N
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Description

Cyclopropyl 3-fluorophenyl ketone is an organic compound with the chemical formula C10H9FO. It is characterized by a cyclopropyl group attached to a 3-fluorophenyl ketone moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

For instance, they play a role in the biosynthesis of cyclopropane fatty acids in plants . Additionally, the biosynthesis of cyclopropane in natural products involves enzymatic cyclopropanations, which can be grouped into two major pathways .

Pharmacokinetics

could potentially influence its bioavailability and pharmacokinetic behavior.

Action Environment

The action environment of Cyclopropyl 3-fluorophenyl ketone can influence its efficacy and stability. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Moreover, it’s important to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(3-fluorophenyl)methanol with oxidizing agents. Another method includes the use of cyclopropylamine and 3-fluorobenzoyl chloride under basic conditions to form the desired ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropyl 3-fluorophenyl ketone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cyclopropyl 3-fluorophenyl ketone is unique due to the combination of the cyclopropyl group and the 3-fluorophenyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

cyclopropyl-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNNIFXPWYLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505828
Record name Cyclopropyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77972-82-8
Record name Cyclopropyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl(3-fluorophenyl)methanone
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